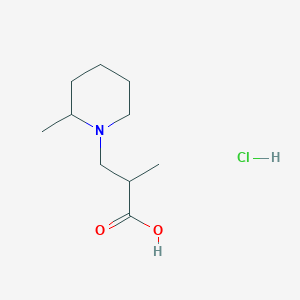

2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride

Übersicht

Beschreibung

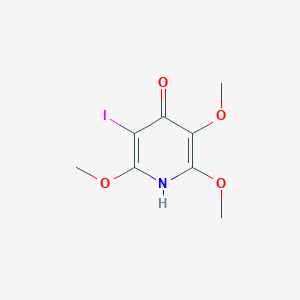

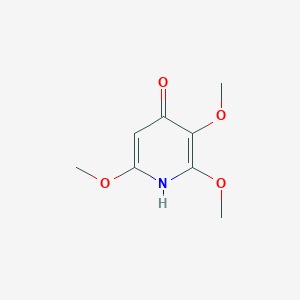

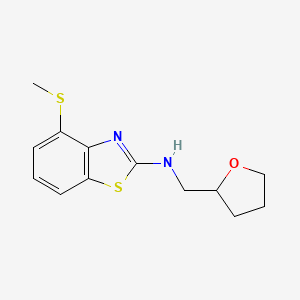

“2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 221.73 . It is a powder in physical form . The IUPAC name of this compound is “2-methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride” and its InChI code is "1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H" .

Molecular Structure Analysis

The InChI code “1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H” provides a concise description of the molecule’s structure . This code indicates that the molecule consists of a piperidine ring with two methyl groups and a propanoic acid group attached. The hydrochloride indicates the presence of a chloride ion, which likely forms an ionic bond with the nitrogen in the piperidine ring.Physical and Chemical Properties Analysis

This compound is a powder in physical form . Its molecular weight is 221.73 . The storage temperature is between 28 C . The compound’s exact density, boiling point, and melting point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Vikneshvaran and Velmathi (2017) delves into the use of Schiff bases derived from L-Tryptophan for corrosion inhibition of stainless steel in acidic environments. This research highlights the importance of chemical modifications in propanoic acid derivatives for surface protection applications. The Schiff bases showed significant inhibition efficiency, suggesting that similar modifications in compounds like "2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride" could be explored for protective coatings and anti-corrosion agents (Vikneshvaran & Velmathi, 2017).

Fluorescence Derivatisation

Frade et al. (2007) investigated the fluorescence derivatization of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid, indicating the utility of propanoic acid derivatives in enhancing the fluorescence properties of amino acids. Such derivatization is crucial for biological assays and could imply potential research applications for similar compounds in analytical and bioanalytical chemistry (Frade, Barros, Moura, & Gonçalves, 2007).

Antinociceptive Activity

The antinociceptive activity of certain piperidinyl propanoic acid derivatives was explored by Rádl et al. (2010), who synthesized and tested derivatives as analgesics. This study suggests that the modification of the piperidinyl group in propanoic acid compounds could lead to potential therapeutic agents with analgesic properties (Rádl, Hafner, Hezký, Krejci, Proska, & Hájíček, 2010).

Macrocyclic Peptide Synthesis

Yamashita et al. (2009) described the synthesis of novel dipeptides, including (2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid, for use as units in cyclic peptides. This demonstrates the role of piperidinyl propanoic acid derivatives in the development of new macrocyclic peptides with potential applications in drug discovery and medicinal chemistry (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).

Analytical Methods for Active Pharmaceutical Ingredients

A study by Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids. The research underscores the importance of structural analysis and quality control in the development of new pharmaceutical compounds, indicating that similar analytical approaches could be applicable to compounds like "this compound" (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(10(12)13)7-11-6-4-3-5-9(11)2;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLBLTXGTLHTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)

![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)

![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)